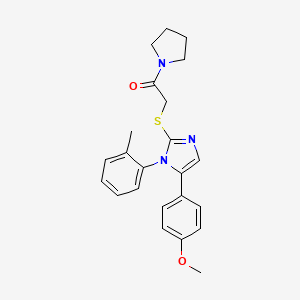
2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound notable for its diverse biological activities. This compound features an imidazole ring, thioether linkage, and pyrrolidine structure, which contribute to its potential pharmacological properties. The molecular formula is C25H23N3O2S, with a molecular weight of 429.5 g/mol.
Structural Characteristics
The unique structure of this compound includes:
- Imidazole Ring : Known for its role in biological systems, particularly in enzyme interactions.
- Thioether Linkage : Enhances the compound's reactivity and ability to form complexes with metal ions.
- Pyrrolidine Group : Contributes to the compound's ability to interact with various biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | C25H23N3O2S |
| Molecular Weight | 429.5 g/mol |
| Key Functional Groups | Imidazole, Thioether, Pyrrolidine |
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, impacting enzymatic activity.
- Protein Binding : The thioether and acetamide groups facilitate hydrogen bonding and hydrophobic interactions with proteins, modulating biological pathways.
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is implicated in various diseases.
Biological Activities
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that the compound exhibits anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. It has been noted for its potential to target:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerase II
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Research indicates that imidazole derivatives often possess significant antibacterial effects.
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases by modulating neuroinflammatory responses.
Case Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal explored the interaction of imidazole derivatives with thymidylate synthase and found that compounds similar to this compound inhibited enzyme activity significantly, leading to reduced cancer cell viability .
Case Study 2: Antimicrobial Efficacy
Research conducted on imidazole derivatives showed that compounds with similar structures exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of specific substitutions on the imidazole ring that enhance antibacterial efficacy .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibits key enzymes involved in cell growth |
| Antimicrobial | Effective against Gram-positive bacteria |
| Neuroprotective | Potential modulation of neuroinflammation |
Propiedades
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-17-7-3-4-8-20(17)26-21(18-9-11-19(28-2)12-10-18)15-24-23(26)29-16-22(27)25-13-5-6-14-25/h3-4,7-12,15H,5-6,13-14,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZWXBHCFHCHHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N3CCCC3)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













